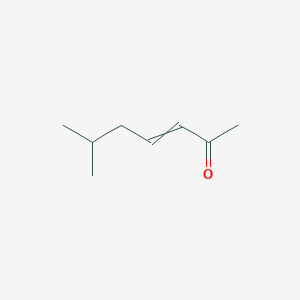

6-Methyl-3-hepten-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

6-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is commonly used in the flavor and fragrance industry. This compound is also known for its role as an intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions

6-Methyl-3-hepten-2-one can be synthesized through several methods. One common method involves the cross aldol condensation of acetone and isovaleraldehyde in the presence of an aqueous alkali containing an alkaline substance . Another method involves the reaction of cyclopentanone and acetone through a ketone thermal condensation reaction .

Industrial Production Methods

In industrial settings, this compound can be produced by reacting isobutene, formaldehyde, and acetone at 250°C and 30 MPa . This method is favored for its efficiency and scalability.

化学反応の分析

Types of Reactions

6-Methyl-3-hepten-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and other oxidizing agents.

Reduction: Hydrogenation using catalysts such as nickel or palladium can be employed.

Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.

Major Products Formed

Oxidation: Products include various oxidized derivatives.

Reduction: Products include alcohols and other reduced compounds.

Substitution: Products depend on the nucleophile used and can include a wide range of substituted compounds.

科学的研究の応用

Chemical Production and Synthesis

6-Methyl-3-hepten-2-one serves as an important intermediate in the synthesis of various chemical compounds. Notably, it can be converted into 6-methyl-2-heptanone through hydrogenation. This transformation is significant because 6-methyl-2-heptanone is utilized in producing phyton and isophytol, which are precursors for vitamin E and other biologically active substances . The production process typically involves:

- Cross Aldol Condensation : The compound is synthesized by subjecting isovaleraldehyde and acetone to cross aldol condensation under alkaline conditions. This method allows for good yields using inexpensive materials and simple procedures .

- Hydrogenation : Following its synthesis, this compound can be hydrogenated to form 6-methyl-2-heptanone, facilitating further reactions to produce complex organic molecules .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is recognized for its herbal-type odor profile. It is used as a flavoring agent due to its pleasant scent and taste characteristics. Its applications include:

- Flavoring in Food Products : The compound has been identified in volatile profiling studies of green tea, where it contributes to the sensory attributes of the beverage .

- Fragrance Formulations : It is employed in perfumery for its unique olfactory properties, enhancing the complexity of fragrance compositions .

Analytical Applications

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). Specific methodologies include:

- Reverse Phase HPLC : This technique allows for the separation and quantification of this compound from mixtures, making it useful in quality control processes within the food and fragrance industries .

- Mass Spectrometry Compatibility : For applications requiring mass spectrometry, modifications to the mobile phase can enhance detection sensitivity .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various contexts:

Industrial Applications

The industrial relevance of this compound extends beyond food and fragrance:

- Biologically Active Substances : As a precursor to compounds like phyton and isophytol, it plays a crucial role in producing vitamin E and other health-related products .

- Synthetic Organic Chemistry : The compound's versatility allows it to be used as a building block in synthesizing more complex organic molecules, enhancing its value in chemical research .

作用機序

The mechanism by which 6-Methyl-3-hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in plants, it promotes programmed cell death during superficial scald development by interacting with genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These interactions lead to various cellular alterations, including plasmolysis, cell shrinkage, and DNA fragmentation .

類似化合物との比較

Similar Compounds

6-Methyl-5-hepten-2-one: Another compound with similar structure and properties.

2-Methyl-2-hepten-6-one: A derivative with similar chemical behavior.

Prenylacetone: Known for its use in the fragrance industry.

Uniqueness

6-Methyl-3-hepten-2-one is unique due to its specific applications in both the flavor and fragrance industry and its role in scientific research related to plant biology and programmed cell death .

特性

分子式 |

C8H14O |

|---|---|

分子量 |

126.20 g/mol |

IUPAC名 |

6-methylhept-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3 |

InChIキー |

RSNMTAYSENLHOW-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC=CC(=O)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。